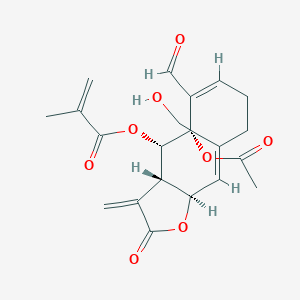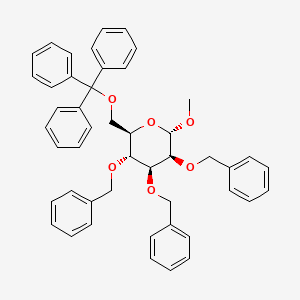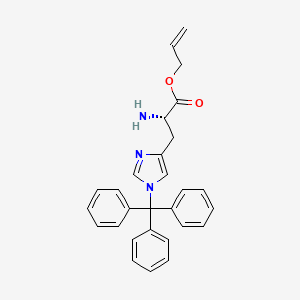![molecular formula C18H22N2O B1516929 1-{3-[(3-Methylphenyl)methoxy]phenyl}piperazine CAS No. 1082454-49-6](/img/structure/B1516929.png)
1-{3-[(3-Methylphenyl)methoxy]phenyl}piperazine
Overview
Description
“1-{3-[(3-Methylphenyl)methoxy]phenyl}piperazine” is a chemical compound with the molecular formula C18H22N2O and a molecular weight of 282.38 . It is also known by its CAS Number: 1082454-49-6 .
Molecular Structure Analysis
The InChI code for “1-{3-[(3-Methylphenyl)methoxy]phenyl}piperazine” is 1S/C18H22N2O/c1-15-4-2-5-16 (12-15)14-21-18-7-3-6-17 (13-18)20-10-8-19-9-11-20/h2-7,12-13,19H,8-11,14H2,1H3 .Scientific Research Applications
Novel Radiotracers and Diagnostic Tools
1-{3-[(3-Methylphenyl)methoxy]phenyl}piperazine derivatives have been explored for potential use in diagnostic imaging, particularly in positron emission tomography (PET) radiotracers. These compounds, designed with reduced lipophilicity, aim to enhance the imaging of biological targets such as σ receptors in oncological applications. The modifications in structure aim to achieve better selectivity and penetration into tumor cells without significant antiproliferative activity, making them suitable candidates for diagnostic imaging (Abate et al., 2011).
Antimicrobial Activity
Research into 1-{3-[(3-Methylphenyl)methoxy]phenyl}piperazine derivatives has also found applications in developing new antimicrobial agents. Some derivatives have shown good to moderate activities against a range of microorganisms, highlighting the potential of these compounds in addressing antibiotic resistance and developing new antimicrobial therapies (Bektaş et al., 2007).
Neuropharmacological Applications
These compounds have been extensively studied for their potential neuropharmacological applications, including acting as non-nucleoside inhibitors of HIV-1 reverse transcriptase and as antagonists for serotonin receptors. This indicates their potential utility in developing therapies for HIV and psychiatric disorders, respectively. The studies underline the structural flexibility of these molecules in targeting various receptors and enzymes within the central nervous system (Romero et al., 1994).
Fluorescent Imaging Agents
The versatility of the methoxyphenyl piperazine moiety has been exploited for the development of environment-sensitive fluorescent ligands targeting 5-HT1A receptors. These compounds exhibit high receptor affinity and favorable fluorescence properties for imaging applications, suggesting their use in visualizing serotonin receptors in biological research (Lacivita et al., 2009).
Cancer Research and Therapy
Derivatives have been evaluated for their cytotoxic/anticancer activities, offering insights into their potential as therapeutic agents in oncology. Some compounds exhibit significant inhibitory effects on specific cancer cell lines, indicating their potential in cancer treatment strategies (Gul et al., 2019).
Safety And Hazards
properties
IUPAC Name |
1-[3-[(3-methylphenyl)methoxy]phenyl]piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O/c1-15-4-2-5-16(12-15)14-21-18-7-3-6-17(13-18)20-10-8-19-9-11-20/h2-7,12-13,19H,8-11,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTDVWZRDKMOFOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)COC2=CC=CC(=C2)N3CCNCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{3-[(3-Methylphenyl)methoxy]phenyl}piperazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[2-(Dimethylamino)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1516864.png)

![1-[4-(4-Heptylcyclohexyl)phenoxy]-2,4-dinitrobenzene](/img/structure/B1516872.png)
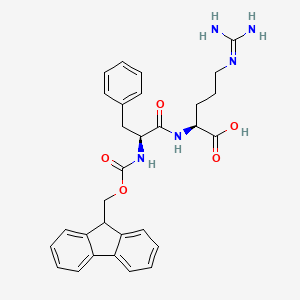
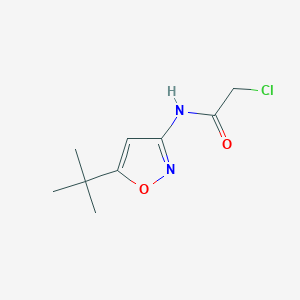
![3-[(2-Furylmethyl)thio]-1-propanamine](/img/structure/B1516880.png)

